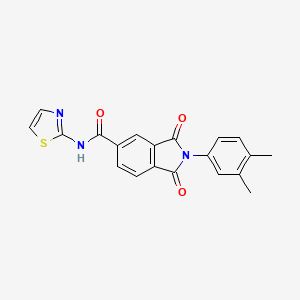![molecular formula C17H22BrNO2 B6124114 1-[1-(3-Bromophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]ethanone](/img/structure/B6124114.png)
1-[1-(3-Bromophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(3-Bromophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]ethanone is a complex organic compound with significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-Bromophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of a phenyl ring to introduce the bromine atom at the 3-position.
Cyclization to Form the Octahydroisoquinoline Ring: The bromophenyl intermediate undergoes a cyclization reaction with appropriate reagents to form the octahydroisoquinoline ring system.
Introduction of the Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction, typically using oxidizing agents under controlled conditions.
Formation of the Ethanone Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-Bromophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to form a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[1-(3-Bromophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[1-(3-Bromophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]ethanone involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with aromatic receptors, while the hydroxy group can form hydrogen bonds with biological molecules. The octahydroisoquinoline structure may contribute to the compound’s overall stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromophenyl)ethanone: A simpler compound with a similar bromophenyl group but lacking the octahydroisoquinoline structure.
4a-Hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinoline: A compound with a similar octahydroisoquinoline structure but lacking the bromophenyl group.
Uniqueness
1-[1-(3-Bromophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]ethanone is unique due to the combination of its bromophenyl, hydroxy, and octahydroisoquinoline groups
Properties
IUPAC Name |
1-[1-(3-bromophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO2/c1-12(20)19-10-9-17(21)8-3-2-7-15(17)16(19)13-5-4-6-14(18)11-13/h4-6,11,15-16,21H,2-3,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMXSRBTPYKOIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CCCCC2C1C3=CC(=CC=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-fluorophenyl)-N,N,5-trimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6124034.png)
![METHYL 3,3,3-TRIFLUORO-2-({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}AMINO)-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPANOATE](/img/structure/B6124038.png)
![1-benzyl-4-{[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetyl}piperazine](/img/structure/B6124044.png)
![N-[5-[(3-methoxyphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B6124054.png)
![N-cyclohexyl-2-[3-oxo-1-(pyridin-2-ylmethyl)piperazin-2-yl]acetamide](/img/structure/B6124058.png)
![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(ethylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6124072.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-(4-pyridinyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B6124078.png)

![Methanone, (hexahydro-1H-azepin-1-yl)[4-(1H-tetrazol-1-yl)phenyl]-](/img/structure/B6124091.png)
![N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6124095.png)
![2-[(4-fluorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B6124099.png)

![2-(dimethylamino)-7-[(3-methyl-2-thienyl)sulfonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6124122.png)
![2-[1-[(4-ethoxyphenyl)methyl]-4-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]piperazin-2-yl]ethanol](/img/structure/B6124133.png)
